molecular formula C25H34O10 B1150827 7-O-Acetylneocaesalpin N CAS No. 1309079-08-0

7-O-Acetylneocaesalpin N

Cat. No. B1150827
CAS RN: 1309079-08-0
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 7-O-Acetylneocaesalpin N often involves intricate chemical procedures. For instance, novel O-aminoalkyl substituted 7-hydroxycoumarins were synthesized using conventional and microwave-assisted procedures, highlighting the complex synthetic routes employed in creating structurally similar compounds (Trykowska Konc et al., 2011).

Molecular Structure Analysis

Molecular and crystal structures of related compounds are typically analyzed using single crystal X-ray diffraction, revealing their intricate molecular geometry. For example, the structure of 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one was elucidated, providing insights into the molecular arrangement and intermolecular interactions that could be relevant to 7-O-Acetylneocaesalpin N (Trykowska Konc et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of compounds akin to 7-O-Acetylneocaesalpin N often involve interactions such as C-H⋯O hydrogen bonds and π⋯π intermolecular interactions, which play a crucial role in their chemical behavior and potential biological activities (Trykowska Konc et al., 2011).

properties

IUPAC Name

methyl (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3/t15-,16-,17-,19-,20+,23-,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZCEFFMHSION-PMYJFBFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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